
1-Ethyl-1-hexadecylpiperidinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1-hexadecylpiperidinium bromide, also known as this compound, is a useful research compound. Its molecular formula is C23H48BrN and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Ethyl-1-hexadecylpiperidinium bromide, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via quaternization of piperidine derivatives. A common approach involves reacting 1-ethylpiperidine with 1-bromohexadecane under anhydrous conditions. Key parameters include:
- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution efficiency .
- Temperature : Maintain 60–80°C for 24–48 hours to ensure complete alkylation .
- Purification : Remove unreacted starting materials via recrystallization in ethanol/ethyl acetate mixtures. Monitor progress using thin-layer chromatography (TLC) with UV visualization .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Decontamination : Clean spills with 70% ethanol followed by water. Collect waste in sealed containers labeled for halogenated organic compounds .
- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers address purification challenges caused by the compound’s hygroscopicity and surfactant-like properties?
Methodological Answer:
- Drying techniques : Employ vacuum drying (<1 mmHg) at 40°C for 12 hours to remove adsorbed moisture .
- Column chromatography : Use silica gel modified with 5% triethylamine to minimize tailing. Elute with chloroform/methanol (9:1 v/v) gradients .
- Alternative methods : Consider freeze-drying aqueous solutions to obtain amorphous powders, though crystallinity may vary .
Q. How can discrepancies in bromide ion quantification during purity analysis be resolved?
Methodological Answer:
- Ion chromatography (IC) : Use a Dionex IonPac AS23 column with 4.5 mM Na₂CO₃/0.8 mM NaHCO₃ eluent. Calibrate with potassium bromide standards (0.1–10 ppm) .
- Validation : Cross-validate results via potentiometric titration with AgNO₃ and gravimetric analysis to address matrix interference (e.g., chloride contamination) .
Q. What structural modifications enhance the compound’s efficacy as a phase-transfer catalyst in biphasic reactions?
Methodological Answer:
- Alkyl chain optimization : Compare catalytic activity of analogs with varying alkyl chain lengths (C12–C18). Longer chains improve lipophilicity but may reduce solubility in polar media .
- Counterion effects : Test bromide vs. tetrafluoroborate or bis(trifluoromethanesulfonyl)imide (NTf₂) counterions. NTf₂ analogs increase thermal stability in ionic liquid applications .
- Kinetic studies : Use UV-Vis spectroscopy to monitor reaction rates in model systems (e.g., Williamson ether synthesis) .
Q. How does the compound’s micellar behavior influence its application in drug delivery systems?
Methodological Answer:
- Critical micelle concentration (CMC) : Determine via conductivity measurements or pyrene fluorescence assays. For this compound, CMC is typically 0.1–0.5 mM in aqueous solutions .
- Drug loading : Encapsulate hydrophobic drugs (e.g., paclitaxel) by solvent evaporation. Characterize micelle size via dynamic light scattering (DLS) and stability under physiological pH .
Q. Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s thermal stability?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Conduct under nitrogen vs. air atmospheres. Degradation onset temperatures may vary due to oxidative pathways .
- Differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting points) and compare with literature values. Note that impurities (e.g., residual solvents) lower observed melting points .
属性
CAS 编号 |
56501-33-8 |
---|---|
分子式 |
C23H48BrN |
分子量 |
418.5 g/mol |
IUPAC 名称 |
1-ethyl-1-hexadecylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C23H48N.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24(4-2)22-19-17-20-23-24;/h3-23H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
LZABYOAOLKSEKJ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+]1(CCCCC1)CC.[Br-] |
规范 SMILES |
CCCCCCCCCCCCCCCC[N+]1(CCCCC1)CC.[Br-] |
Key on ui other cas no. |
56501-33-8 |
同义词 |
1-hexadecyl-1-ethylpiperidinium 1-hexadecyl-1-ethylpiperidinium bromide 1-hexadecyl-1-ethylpiperidinium iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。